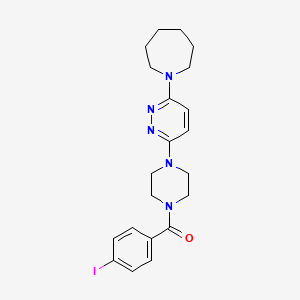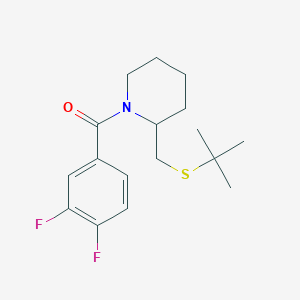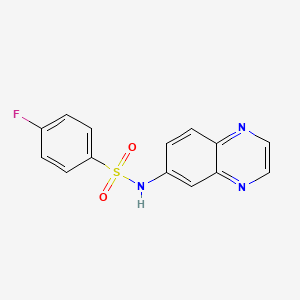![molecular formula C14H7Cl3F3N3O2 B2398870 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide CAS No. 243644-01-1](/img/structure/B2398870.png)
2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Fluopicolide . It is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H8Cl3F3N2O . The InChI representation of the molecule isInChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9 (16)12 (8)13 (23)22-6-11-10 (17)4-7 (5-21-11)14 (18,19)20/h1-5H,6H2, (H,22,23) . Physical And Chemical Properties Analysis
The molar mass of the compound is 383.58 g·mol−1 . More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción
The precise mode of action of Fluopicolide is not known, but it is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Safety and Hazards
Direcciones Futuras
As of 2007, Fluopicolide was only available commercially as a co-formulation with Fosetyl-Al for use in vines (as Profiler) and as a co-formulation with propamocarb for use on potatoes and vegetables (as Infinito). Other products were in development . Future directions could involve the development of new formulations and applications for this compound.
Propiedades
IUPAC Name |
2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3N3O2/c15-7-2-1-3-8(16)10(7)12(24)23-13(25)22-11-9(17)4-6(5-21-11)14(18,19)20/h1-5H,(H2,21,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCDLFOVDBNKJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)



![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

